

Therapeutic Potential of Fluorophenyl Oxalamide Derivatives: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	<i>N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide</i>
CAS No.:	428848-54-8
Cat. No.:	B2599350

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Executive Summary

The rational design of small-molecule therapeutics relies heavily on versatile chemical scaffolds. Among these, fluorophenyl oxalamide derivatives have emerged as a highly privileged pharmacophore. This technical guide explores the dual therapeutic potential of this scaffold, detailing its authoritative applications in targeted oncology (c-Met kinase inhibition) and virology (influenza neuraminidase and HIV-1 entry inhibition).

Designed for drug development professionals, this whitepaper synthesizes structural biology, structure-activity relationships (SAR), and self-validating experimental workflows to accelerate the preclinical evaluation of oxalamide-based candidates.

Structural Rationale: The Fluorophenyl Oxalamide Scaffold

The therapeutic efficacy of fluorophenyl oxalamides is rooted in their unique physicochemical properties:

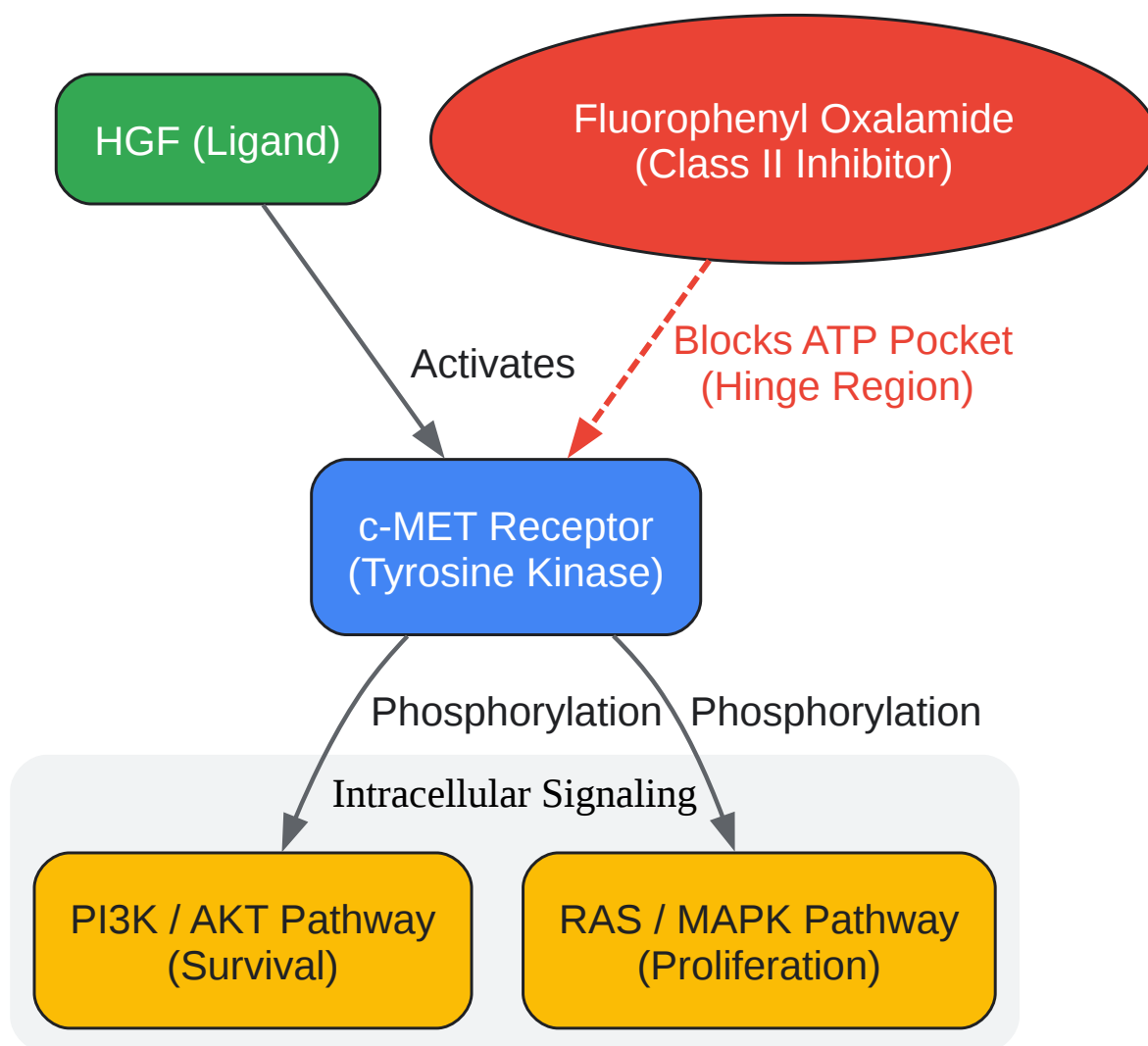
- **The Oxalamide Linker:** The dicarbonyl-diamine backbone forms a highly rigid, planar conformation due to intramolecular hydrogen bonding and resonance. This rigidity reduces the entropic penalty upon target binding. Furthermore, the oxalamide moiety acts as a bidentate hydrogen-bond donor/acceptor, allowing it to anchor securely to protein backbones (e.g., kinase hinge regions).
- **The Fluorophenyl Moiety:** Substituting a hydrogen atom with fluorine on the phenyl ring serves three distinct purposes:
 - **Metabolic Stability:** The strong C-F bond resists cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life.
 - **Lipophilicity:** Fluorination increases the LogP of the molecule, enhancing cellular membrane permeability.
 - **Halogen Bonding:** The electron-withdrawing nature of fluorine creates a "sigma-hole" that facilitates highly specific orthogonal interactions within hydrophobic protein pockets.

Oncology Applications: Targeting the c-Met Receptor Tyrosine Kinase

Dysregulation of the Hepatocyte Growth Factor (HGF)/c-MET signaling pathway is a primary driver of cell scattering, invasion, and angiogenesis in various metastatic cancers[1].

Fluorophenyl oxalamide derivatives have been successfully developed as Class II ATP-competitive c-MET inhibitors[1].

- **Mechanism of Action:** Unlike Class I inhibitors that bind exclusively to the active conformation, Class II inhibitors target the inactive state of the kinase. The fluorophenyl group lodges deeply into the hydrophobic pocket of the c-MET kinase domain. Concurrently, the oxalamide linker acts as a crucial hinge-binding element, forming essential hydrogen bonds with the backbone amides of residues such as Met1160[1].



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Fig 1. HGF/c-MET signaling pathway and targeted inhibition by fluorophenyl oxalamide.

Antiviral Applications: Neuraminidase & HIV-1 Entry Inhibition

Beyond oncology, the oxalamide scaffold exhibits profound antiviral properties, specifically in targeting viral entry and release mechanisms.

Influenza Neuraminidase (NA) Inhibition

Neuraminidase is a surface glycoprotein crucial for the shedding and replication of the influenza virus. Recent structure-based virtual screening has identified sulfamethazine-oxalamide hybrids as potent NA inhibitors[2].

- Mechanism of Action: These derivatives are designed to target the 150-cavity of the neuraminidase enzyme. Occupation of this adjacent cavity is critical for overcoming resistance mutations, such as the H274Y mutation commonly seen in wild-type H5N1 strains[3]. For example, the synthesized compound N1-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-N2-(4-fluorophenyl)oxalamide (Compound X7) demonstrated excellent synthetic yield and structural stability[2].

HIV-1 Entry Inhibition

Fluorophenyl oxalamide derivatives (e.g., AWS-I-45) also function as CD4-mimetic inhibitors[4].

- Mechanism of Action: They target the highly conserved Phe43 cavity of the HIV-1 envelope protein gp120. By mimicking the CD4 receptor, they prematurely trigger conformational changes in gp120, effectively blocking viral transmission. Crucially, unlike earlier generation mimetics, these oxalamide derivatives do not inadvertently activate HIV infection in CD4-negative/CCR5-positive cells[4].

Quantitative Data: SAR of Oxalamide-Based NA Inhibitors

The following table summarizes the Structure-Activity Relationship (SAR) and synthesis data for sulfamethazine-oxalamide derivatives targeting Influenza NA, highlighting the comparative impact of the fluorophenyl substitution.

Compound ID	R1 Substitution	R2 Substitution (Oxalamide)	Synthesis Yield (%)	IC50 (μM) vs WT H5N1 NA	Target Cavity
ZINC670537	Lead Scaffold	-	N/A	> 50.0	Active Site
X3	Sulfamethazine	4-Methylphenyl	45.2	6.74	150-Cavity
X7	Sulfamethazine	4-Fluorophenyl	43.8	Active (Assay Dep.)	150-Cavity
X8	Sulfamethazine	4-Nitrophenyl	38.8	Moderate Activity	150-Cavity

(Data synthesized from structural evaluations of novel sulfamethazine neuraminidase inhibitors[2],[3].)

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to verify assay robustness.

Protocol 1: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delayed measurement (e.g., 100 μs delay) allows short-lived background auto-fluorescence—common with highly conjugated oxalamide compounds—to decay, ensuring a high signal-to-noise ratio.

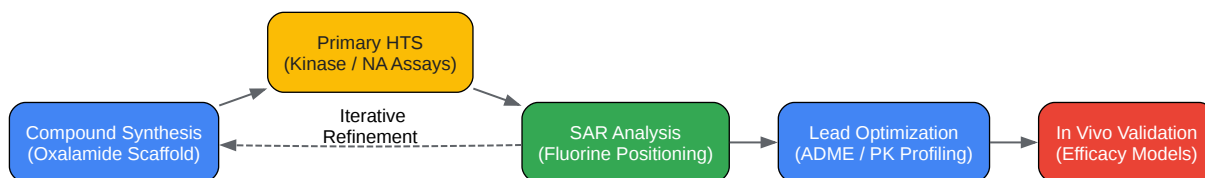
- Reagent Preparation: Prepare 1X Kinase Buffer supplemented with 2 mM DTT and 10 mM MgCl_2 .
 - Causality: DTT maintains the kinase in a reduced, active state, while Mg^{2+} is an essential cofactor required for ATP binding in the catalytic cleft.

- **Reaction Assembly:** In a 384-well plate, add 5 μL of recombinant c-MET kinase, 2.5 μL of the fluorophenyl oxalamide compound (serial dilutions in 1% DMSO), and incubate for 15 minutes at room temperature.
- **Initiation:** Add 2.5 μL of an ATP/TK-Substrate-Biotin mixture to initiate the reaction. Incubate for 60 minutes.
- **Detection & Validation:** Add the TR-FRET detection buffer (containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Read emission at 615 nm and 665 nm.
 - **Self-Validation:** Calculate the Z'-factor using DMSO as the negative control and Crizotinib as the positive control. A Z'-factor > 0.5 confirms the assay is robust and trustworthy.

Protocol 2: Fluorometric Neuraminidase Inhibition Assay

Rationale: The MUNANA[2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid] substrate provides a highly sensitive, continuous fluorescent readout of NA enzymatic cleavage.

- **Enzyme Preparation:** Dilute recombinant H5N1 neuraminidase in assay buffer (33 mM MES, 4 mM CaCl_2 , pH 6.5).
 - **Causality:** CaCl_2 is strictly required as calcium ions stabilize the active site conformation of the neuraminidase enzyme.
- **Compound Incubation:** Pre-incubate the NA enzyme with the fluorophenyl oxalamide derivative for 30 minutes at 37°C.
 - **Causality:** Oxalamide derivatives targeting the 150-cavity often exhibit slow-binding kinetics due to the structural rearrangement required by the enzyme to accommodate the inhibitor. Pre-incubation prevents false-negative IC50 shifts.
- **Substrate Addition:** Add MUNANA substrate to a final concentration of 100 μM .
- **Kinetic Readout:** Measure fluorescence (Excitation: 360 nm, Emission: 450 nm) continuously for 60 minutes to determine the initial velocity (V_0) and calculate the IC50.



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Fig 2. High-throughput screening and optimization workflow for oxalamide derivatives.

Conclusion & Future Perspectives

The fluorophenyl oxalamide scaffold represents a highly adaptable pharmacophore. By manipulating the electronic and steric properties of the fluorophenyl ring, and leveraging the rigid hydrogen-bonding network of the oxalamide linker, researchers can selectively target distinct protein cavities—from the hydrophobic hinge of c-MET to the 150-cavity of viral neuraminidase. Future lead optimization should focus on comprehensive ADME profiling to ensure that the increased lipophilicity imparted by the fluorine atom translates to favorable in vivo oral bioavailability.

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